molecular formula C21H14O2 B3371785 1a,6a-Diphenyl-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one CAS No. 797-98-8

1a,6a-Diphenyl-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one

Cat. No.: B3371785
CAS No.: 797-98-8
M. Wt: 298.3 g/mol
InChI Key: BSQKVWKWTYITQY-UHFFFAOYSA-N
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Description

1a,6a-Diphenyl-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one (CAS 797-98-8) is a chemical compound belonging to the oxirene family, characterized by its dihydro derivative structure with a 1a,6a-diphenyl substitution pattern and a cyclic ketone integrated with an oxirene moiety . Its molecular formula is C21H14O2 and it has a molecular weight of 298.34 g/mol . The compound serves as a promising and versatile synthetic intermediate in organic synthesis, where its unique structure and enhanced reactivity, imparted by the diphenyl substitution, allow chemists to construct complex molecular architectures with diverse functionalities . In the field of pharmaceutical research, this compound is investigated as a potential key intermediate in the synthesis of novel pharmaceutical compounds. Its unique structural framework may contribute to the development of new drugs with novel mechanisms of action and targeted therapeutic properties . Research into structurally related indeno-fused heterocycles, such as indeno[1,2-b]pyridinol derivatives, has demonstrated significant potential as catalytic inhibitors of the anticancer target topoisomerase IIα, highlighting the value of this chemical scaffold in developing new therapeutic strategies . Furthermore, in material science, the compound's versatility in chemical reactions enables its use for the development of advanced materials with tailored characteristics, which can be applied to the creation of specialized polymers, coatings, or sensory materials[citation:5). This product is intended for research and development purposes only and is not approved for use in clinical, in vitro diagnostic procedures, or for any human or veterinary therapeutic or diagnostic applications .

Properties

IUPAC Name

1a,6a-diphenylindeno[1,2-b]oxiren-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14O2/c22-19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)21(19,23-20)16-11-5-2-6-12-16/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQKVWKWTYITQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C23C4=CC=CC=C4C(=O)C2(O3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30385130
Record name 1a,6a-Diphenyl-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

797-98-8
Record name 1a,6a-Diphenyl-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1A,6A-DIPHENYL-1A,6A-DIHYDRO-1-OXA-CYCLOPROPA(A)INDEN-6-ONE
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Preparation Methods

The synthesis of 1a,6a-Diphenyl-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the formation of the desired product . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1a,6a-Diphenyl-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1a,6a-Diphenyl-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1a,6a-Diphenyl-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. For example, its potential anticancer activity may be attributed to its ability to interfere with cell division or induce apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1a,6a-Diphenyl-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one with key analogs, highlighting structural variations and properties:

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
This compound (Target Compound) Not Provided C₂₅H₁₈O₂ Phenyl (1a,6a), Ketone (6) 362.41 (calculated) Hypothesized higher polarity and stability due to phenyl and ketone groups.
Indene Oxide (1a,6a-Dihydro-6H-indeno[1,2-b]oxirene) 768-22-9 C₉H₈O None 132.16 Boiling Point: ~184°C; Density: 1.1255 g/cm³; Refractive Index: 1.5610
6a-Methyl-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one 71532-70-2 C₁₀H₈O₂ Methyl (6a), Ketone (6) 160.17 Increased steric hindrance from methyl group; potential for altered reactivity
3-Methoxy-1a,6a-dihydro-6H-indeno[1,2-b]oxirene 166411-96-7 C₁₀H₁₀O₂ Methoxy (3) 162.19 Enhanced solubility due to polar methoxy substituent
1b,5,5,6α-Tetramethyloctahydro-6H-indeno[1,2-b]oxiren-6-one (Natural Derivative) Not Provided C₁₅H₂₂O₂ Tetramethyl (1b,5,5,6α), Ketone (6) 246.33 Isolated from S. terebinthifolius extracts; exhibits bioactivity

Key Observations:

Structural Complexity : The target compound’s diphenyl groups introduce significant steric bulk compared to simpler analogs like indene oxide, likely reducing solubility but enhancing thermal stability .

Biological Activity

Chemical Identity

  • IUPAC Name : 1a,6a-Diphenyl-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one
  • Molecular Formula : C21H14O2
  • Molecular Weight : 298.3347 g/mol
  • CAS Registry Number : 797-98-8
  • InChIKey : BSQKVWKWTYITQY-UHFFFAOYSA-N

This compound is a member of the oxirane family and has garnered attention due to its potential biological activities.

Anticancer Properties

Research has indicated that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, studies on structurally related compounds reveal their ability to induce apoptosis in various cancer cell lines.

Case Study: Apoptosis Induction

A study highlighted the synthesis of 5,6-diaryl-1,2,4-triazines hybrids that demonstrated potent antiproliferative activity against cancer cell lines such as MGC-803 and PC-3. The mechanism involved in this activity included:

  • Cell cycle arrest at the G2/M phase.
  • Induction of morphological changes indicative of apoptosis.
  • Alteration in mitochondrial membrane potential leading to apoptosis-related protein activation .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) is crucial for understanding how modifications to the chemical structure influence biological activity. Research into similar compounds has shown that specific functional groups can enhance or diminish anticancer efficacy.

Compound VariantActivity LevelMechanism
5-FuStandardAntimetabolite
11EHigherApoptosis induction through mitochondrial pathways

The mechanisms by which compounds like this compound exert their biological effects include:

  • Cell Cycle Arrest : Compounds can halt the progression of cancer cells through the cell cycle.
  • Induction of Apoptosis : Activation of caspases and other apoptotic pathways leads to programmed cell death.

Additional Biological Activities

Beyond anticancer properties, there is emerging evidence suggesting that similar compounds may have other biological activities:

  • Antimicrobial Effects : Some derivatives have shown promise against bacterial strains.

Q & A

Q. What are the recommended methods for synthesizing 1a,6a-Diphenyl-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one?

Synthesis typically involves epoxidation of indene derivatives or cycloaddition reactions. For example, acidic ionic liquids like [H-NP]HSO₄ have been used in one-pot syntheses of structurally related indeno-oxiren derivatives, offering advantages such as recyclability, high yields, and reduced reaction times . Key steps include:

  • Epoxidation : Using peroxides or catalytic oxidation.
  • Cyclization : Employing Lewis acids (e.g., BF₃) to stabilize intermediates.
  • Purification : Column chromatography or recrystallization to isolate the product.

Q. How can the crystal structure of this compound be determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement :

Data Collection : Collect high-resolution data (e.g., Mo Kα radiation).

Structure Solution : Employ direct methods (SHELXS) or charge flipping.

Refinement : Apply anisotropic displacement parameters and validate using R-factors.

  • Software : WinGX or Olex2 for visualization and analysis .
  • Validation : Check for twinning or disorder using PLATON.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H/¹³C NMR to confirm substituent positions and stereochemistry.
  • IR : Identify epoxy (C-O-C) stretching (~1250 cm⁻¹) and ketone (C=O) bands (~1700 cm⁻¹).
  • MS : High-resolution mass spectrometry (HRMS) for molecular weight confirmation.

Advanced Research Questions

Q. How can computational modeling resolve stereochemical ambiguities in this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can predict:

  • Electronic Structure : Frontier molecular orbitals (HOMO/LUMO) for reactivity analysis.
  • Stereochemistry : Compare calculated vs. experimental NMR/optical rotation data .
  • Crystal Packing : Use Mercury or CrystalExplorer to model intermolecular interactions.

Q. What strategies address contradictions in crystallographic data during refinement?

Common issues include:

  • Disorder : Apply split-atom models or constraints.
  • Twinning : Use TWINLAW in SHELXL to refine twin domains .
  • Thermal Parameters : Check for overfitting by cross-validating with R-free values.
  • Validation Tools : CCDC’s Mogul for bond-length/angle outliers .

Q. How can the compound’s reactivity be studied for applications in materials science?

  • Kinetic Studies : Monitor epoxide ring-opening reactions (e.g., nucleophilic attack) via in-situ IR or HPLC.
  • Thermal Analysis : TGA/DSC to assess stability and phase transitions.
  • Catalytic Screening : Test in Diels-Alder or [2+2] cycloadditions using Lewis acids (e.g., TiCl₄) .

Theoretical and Experimental Integration

Q. How can researchers link experimental findings to theoretical frameworks?

  • Mechanistic Insights : Use DFT to model reaction pathways (e.g., transition states).
  • Data Interpretation : Correlate crystallographic data (e.g., bond angles) with computational predictions .
  • Hypothesis Testing : Validate synthetic routes using retrosynthetic analysis (e.g., Corey’s method).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1a,6a-Diphenyl-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one
Reactant of Route 2
1a,6a-Diphenyl-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one

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